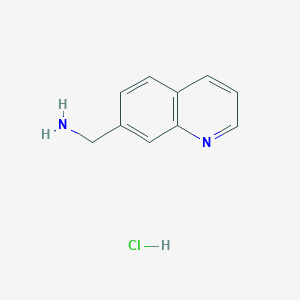
(Quinolin-7-yl)methanamine hydrochloride
Vue d'ensemble
Description
“(Quinolin-7-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C10H11ClN2 and a molecular weight of 194.67 . It is also known by its IUPAC name, quinolin-7-ylmethanamine hydrochloride .
Synthesis Analysis
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . Classical synthesis protocols such as Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
“(Quinolin-7-yl)methanamine hydrochloride” is stored in an inert atmosphere at room temperature . The boiling point of the compound is not provided .Applications De Recherche Scientifique
1. Chemosensor Development
(Quinolin-7-yl)methanamine hydrochloride has applications in the development of chemosensors. For instance, a zinc ion sensor was synthesized using a derivative, which showed high selectivity for Zn2+ ions with fluorescence enhancement in aqueous solutions (Kim et al., 2013).
2. Crystal Structure and Theoretical Investigations
This compound is also significant in crystallography and theoretical chemistry. Research involving its derivatives, such as (3-(2-Chlorophenyl)-5-Tosyl-1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3-c]Quinolin-3a-yl)Methanamine, contributes to understanding molecular structures and interactions (Kamaraj et al., 2021).
3. Palladium-Catalyzed Nitration
The compound plays a role in chemical syntheses, such as in palladium-catalyzed nitration of quinolines, which is a crucial step in the production of various quinoline derivatives (Zhang et al., 2015).
4. Sirtuin 2 Inhibition for Disease Treatment
Derivatives of (Quinolin-7-yl)methanamine hydrochloride have been identified as inhibitors of human sirtuin 2 (SIRT2), showing potential in treating diseases like cancer and neurodegenerative disorders (Wang et al., 2019).
5. Cytotoxic Activity and Drug Development
It is instrumental in developing drugs with cytotoxic activity, particularly in cancer research. Studies on quinoline derivatives, including those related to (Quinolin-7-yl)methanamine hydrochloride, have demonstrated significant cytotoxic effects, making them potential candidates for anticancer drugs (Kozyr & Romanenko, 2022).
6. Tubulin Polymerization Inhibition in Cancer Therapy
Some quinoline derivatives are potent inhibitors of tubulin polymerization, a vital process in cancer cell division. These compounds, such as 2‐Anilino‐3‐Aroylquinolines, have shown remarkable antiproliferative activity against various cancer cell lines (Srikanth et al., 2016).
7. Antimicrobial Properties
(Quinolin-7-yl)methanamine hydrochloride derivatives have shown promising antimicrobial properties against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents (El-Gamal et al., 2016).
8. Anti-corrosion Applications
In industrial applications, derivatives of this compound have been used in studying anti-corrosion properties for materials like mild steel in acidic mediums, demonstrating its versatility beyond biological applications (Douche et al., 2020).
9. Anticonvulsant Agent Development
Research has also explored the use of quinoline derivatives as anticonvulsant agents, highlighting its potential in neurological disorders treatment (Pawar et al., 2011).
10. Anti-cancer Agent Discovery
Studies have identified certain quinoline derivatives as potential anti-cancer agents, with some showing high antiproliferative activity and suggesting mechanisms like DNA intercalation and cell cycle arrest (Via et al., 2008).
Orientations Futures
Quinoline and its derivatives have been found to possess a broad range of biological activities, making them an important class of heterocyclic compounds for new drug development . Therefore, the future directions for “(Quinolin-7-yl)methanamine hydrochloride” could potentially involve further exploration of its biological and pharmacological activities.
Propriétés
IUPAC Name |
quinolin-7-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGTURBXHDJFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Quinolin-7-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




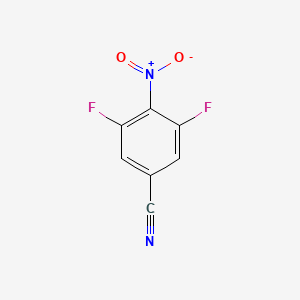
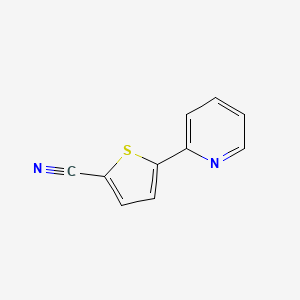
![2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole](/img/structure/B1398597.png)
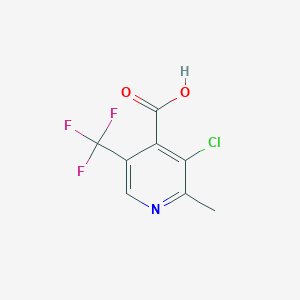
![2-(2-{2-Chloro-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B1398600.png)
![[2,3'-Bipyridine]-6'-carboxylic acid](/img/structure/B1398602.png)
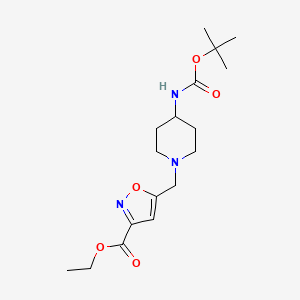
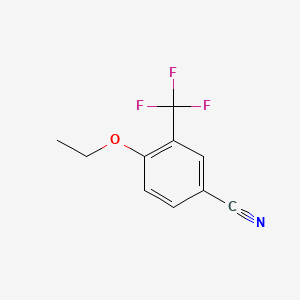
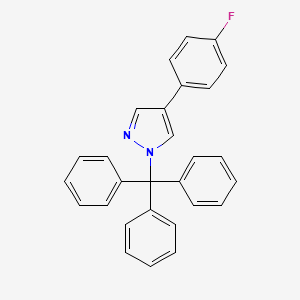
![2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398609.png)
![3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1398610.png)
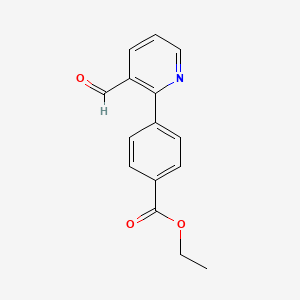
![(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398613.png)